molecular formula C6H5ClN4 B2969696 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1080467-50-0

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2969696
CAS No.: 1080467-50-0
M. Wt: 168.58
InChI Key: ZIJSVOKDKVAEDE-UHFFFAOYSA-N
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Description

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 5-position and an amino group at the 4-position. Its structural features make it a valuable scaffold for the development of various therapeutic agents, particularly kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring . Another method involves the chlorination of carbonyl compounds using phosphorus oxychloride to obtain a dichloro pyrimidine ring, which is then oxidized to introduce an aldehyde group .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and robustness. This method involves the use of chlorine atoms in specific positions and trichloromethyl groups, which are introduced using microwave techniques . The process is operationally simple and practical, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceutical compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to kinase enzymes and improves its pharmacological properties. This makes it a valuable compound for developing targeted therapies with high specificity and efficacy .

Properties

IUPAC Name

5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJSVOKDKVAEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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